molecular formula C82H113ClN18O17 B10859200 Detirelix acetate CAS No. 102583-46-0

Detirelix acetate

Cat. No.: B10859200
CAS No.: 102583-46-0
M. Wt: 1658.3 g/mol
InChI Key: JJGCQOXTSHXMKH-ZJURQMCGSA-N
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Description

Detirelix Acetate: is a synthetic peptide derivative used primarily in the treatment of advanced prostate cancer. It functions as a gonadotropin-releasing hormone antagonist, which helps in reducing the levels of testosterone, a hormone that promotes the growth of prostate tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Detirelix Acetate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form a linear decapeptide amide. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: : Detirelix Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

Detirelix Acetate has a wide range of scientific research applications:

Mechanism of Action

Detirelix Acetate exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a reduction in testosterone levels. The decrease in testosterone slows the growth and reduces the size of prostate tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Detirelix Acetate is unique due to its immediate onset of action and its ability to rapidly reduce testosterone levels without causing an initial surge in hormone levels, which is a common issue with other similar compounds .

Properties

CAS No.

102583-46-0

Molecular Formula

C82H113ClN18O17

Molecular Weight

1658.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

InChI

InChI=1S/C78H105ClN18O13.2C2H4O2/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50;2*1-2(3)4/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86);2*1H3,(H,3,4)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+;;/m1../s1

InChI Key

JJGCQOXTSHXMKH-ZJURQMCGSA-N

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Origin of Product

United States

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